Cas no 92497-75-1 (1-Indolizinecarboxylic acid, 3-phenyl-)

1-Indolizinecarboxylic acid, 3-phenyl-, is a heterocyclic compound featuring an indolizine core substituted with a phenyl group at the 3-position and a carboxylic acid functional group. This structure imparts unique reactivity and potential utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The phenyl substitution enhances lipophilicity, which may improve binding affinity in biological systems, while the carboxylic acid group allows for further derivatization or salt formation. Its well-defined molecular framework makes it a valuable intermediate for constructing complex heterocyclic systems. The compound is typically characterized by high purity and stability, ensuring consistent performance in research and industrial applications.
1-Indolizinecarboxylic acid, 3-phenyl- structure
92497-75-1 structure
Product Name:1-Indolizinecarboxylic acid, 3-phenyl-
CAS No:92497-75-1
MF:C15H11NO2
MW:237.253343820572
MDL:MFCD28405718
CID:5228146
PubChem ID:125269118
Update Time:2025-05-21

1-Indolizinecarboxylic acid, 3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Indolizinecarboxylic acid, 3-phenyl-
    • 3-Phenylindolizine-1-carboxylic acid
    • 3-PHENYL-INDOLIZINE-1-CARBOXYLIC ACID
    • 92497-75-1
    • E87479
    • MDL: MFCD28405718
    • Inchi: 1S/C15H11NO2/c17-15(18)12-10-14(11-6-2-1-3-7-11)16-9-5-4-8-13(12)16/h1-10H,(H,17,18)
    • InChI Key: KBTFJAAHCFOQFN-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)=C2N(C=CC=C2)C(C2=CC=CC=C2)=C1

Computed Properties

  • Exact Mass: 237.078978594g/mol
  • Monoisotopic Mass: 237.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 41.7Ų

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1-Indolizinecarboxylic acid, 3-phenyl- Related Literature

Additional information on 1-Indolizinecarboxylic acid, 3-phenyl-

Introduction to 1-Indolizinecarboxylic acid, 3-phenyl- (CAS No. 92497-75-1) and Its Emerging Applications in Chemical Biology

1-Indolizinecarboxylic acid, 3-phenyl-, identified by the Chemical Abstracts Service Number (CAS No.) 92497-75-1, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound belongs to the indolizine class of molecules, which are characterized by a bicyclic structure consisting of an indole ring fused with a piperazine moiety. The presence of a carboxylic acid group at the 1-position and a phenyl substituent at the 3-position further enhances its chemical diversity and potential biological activity.

The indolizine core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors. The structural flexibility of indolizines allows for the design of molecules with tailored pharmacokinetic properties and improved binding affinity. In recent years, 1-indolizinecarboxylic acid, 3-phenyl- has been explored as a key intermediate in the synthesis of novel bioactive compounds, particularly those targeting neurological and inflammatory disorders.

One of the most compelling aspects of this compound is its potential as a precursor for the development of neuroprotective agents. Emerging research suggests that indolizine derivatives can modulate neurotransmitter systems, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The phenyl substituent at the 3-position of 1-indolizinecarboxylic acid, 3-phenyl- enhances its solubility and metabolic stability, which are critical factors for drug efficacy and safety.

Recent studies have demonstrated that derivatives of 1-indolizinecarboxylic acid, 3-phenyl- exhibit inhibitory activity against enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play a crucial role in the pathogenesis of chronic inflammatory diseases, including rheumatoid arthritis and atherosclerosis. The ability of this compound to modulate these pathways highlights its therapeutic potential in managing inflammatory conditions.

The synthesis of 1-indolizinecarboxylic acid, 3-phenyl- involves multi-step organic transformations that highlight its synthetic accessibility. The carboxylic acid functionality at the 1-position provides a reactive handle for further derivatization, allowing chemists to introduce diverse substituents while maintaining the core indolizine structure. This flexibility has enabled the exploration of numerous analogues with enhanced biological activity.

In addition to its pharmaceutical applications, 1-indolizinecarboxylic acid, 3-phenyl- has shown promise in material science. Its unique structural features make it a suitable candidate for designing functional materials with applications in catalysis and polymer chemistry. The presence of both polar (carboxylic acid) and non-polar (phenyl) groups facilitates interactions with diverse substrates, making it an attractive building block for innovative material designs.

The biological evaluation of 1-indolizinecarboxylic acid, 3-phenyl- has been complemented by computational studies that predict its binding affinity to target proteins. Molecular docking simulations have revealed that this compound can interact with pockets on enzymes such as COX-2 and lipoxygenase, suggesting mechanisms for its observed biological activity. These computational approaches have accelerated the discovery process by allowing rapid screening of potential drug candidates.

Future research directions for 1-indolizinecarboxylic acid, 3-phenyl- include exploring its role in drug delivery systems. The indolizine scaffold can be incorporated into nanoparticles or liposomes to enhance drug solubility and target specificity. Such formulations could improve therapeutic outcomes by optimizing bioavailability and minimizing side effects.

The growing interest in indolizine derivatives underscores their significance as pharmacophores in modern drug discovery. With advancements in synthetic methodologies and computational biology, compounds like 1-indolizinecarboxylic acid, 3-phenyl- are poised to play a pivotal role in addressing unmet medical needs across various therapeutic areas.

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